

# An In-depth Technical Guide to 15(S)-Latanoprost for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | 15(S)-Latanoprost |           |
| Cat. No.:            | B15569261         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Content Type: In-depth Technical Guide

This guide provides a comprehensive overview of the chemical and physical properties of **15(S)-Latanoprost**, a stereoisomer of the widely used prostaglandin F2α analogue, Latanoprost. This document details its physicochemical characteristics, pharmacological profile, and relevant experimental methodologies, serving as a vital resource for professionals in research and drug development.

## **Core Chemical and Physical Properties**

**15(S)-Latanoprost**, also known as 15-epi-Latanoprost, is a crucial compound for research, particularly in understanding the structure-activity relationships of prostaglandin analogues.[1] It is often encountered as a process-related impurity in the synthesis of Latanoprost. The inversion of the hydroxyl group at the C-15 position from the active (R) configuration to the (S) configuration significantly impacts its biological activity.

#### **Identity and Structure**



| Property           | Value                                                                                                           |
|--------------------|-----------------------------------------------------------------------------------------------------------------|
| IUPAC Name         | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[1]    |
| Synonyms           | 15-epi-Latanoprost, Latanoprost Impurity E[2]                                                                   |
| CAS Number         | 145773-22-4                                                                                                     |
| Molecular Formula  | C <sub>26</sub> H <sub>40</sub> O <sub>5</sub> [2]                                                              |
| Molecular Weight   | 432.6 g/mol [2]                                                                                                 |
| Chemical Structure | Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-<br>((3S)-3-hydroxy-5-phenylpentyl)cyclopentyl)-5-<br>heptenoate |

## **Physicochemical Data**

The following table summarizes the key physicochemical properties of **15(S)-Latanoprost**. It is important to note that some of these values are predicted due to the compound's primary status as a research chemical and synthetic impurity.



| Property              | Value                                                                                                                                                                                                                   | Source       |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Appearance            | Colorless to light yellow oil                                                                                                                                                                                           | [3]          |
| Boiling Point         | 583.8 ± 50.0 °C (Predicted)                                                                                                                                                                                             |              |
| Density               | 1.093 ± 0.06 g/cm³ (Predicted)                                                                                                                                                                                          | <del>-</del> |
| Flash Point           | -16 °C (closed cup)                                                                                                                                                                                                     | -            |
| рКа                   | 14.84 ± 0.70 (Predicted)                                                                                                                                                                                                | -            |
| Solubility            | Soluble in Chloroform, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate. Sparingly soluble in a DMSO:PBS (1:12) solution at approximately 80 µg/ml.                                           | [4]          |
| Storage and Stability | Recommended storage at -20°C. The compound is stable for at least two years under these conditions. Latanoprost and its isomers are susceptible to degradation under extreme pH conditions, oxidation, light, and heat. |              |

# Pharmacological Profile Mechanism of Action

Like its (15R) counterpart, **15(S)-Latanoprost** is an analogue of prostaglandin F2 $\alpha$  and acts as an agonist at the prostaglandin F (FP) receptor. The activation of the FP receptor, a G-protein coupled receptor (GPCR), is the primary mechanism through which latanoprost and its isomers exert their biological effects. The FP receptor is coupled to the Gq protein, which activates the phospholipase C (PLC) signaling pathway.[5][6]

## **Signaling Pathway**



The binding of **15(S)-Latanoprost** to the FP receptor initiates a cascade of intracellular events. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the regulation of intraocular pressure.



Click to download full resolution via product page

FP Receptor Signaling Pathway

## **Experimental Protocols**

Detailed methodologies for key experiments involving **15(S)-Latanoprost** are outlined below.

## **Determination of Physicochemical Properties**

A general workflow for the characterization of the physicochemical properties of **15(S)**-**Latanoprost** is presented below.





Click to download full resolution via product page

#### Workflow for Physicochemical Characterization

Objective: To determine the purity of a **15(S)-Latanoprost** sample and to separate it from its (15R) epimer and other related impurities.

#### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A normal-phase column, such as a Luna NH2 column (250 mm x 4.6 mm, 5 μm particle size), is often effective for isomer separation.



- Mobile Phase: A mixture of n-heptane, 2-propanol, and acetonitrile (e.g., 93:6:1 v/v/v) with a small amount of water (e.g., 0.5 mL/L) can be used.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at 210 nm.
- Sample Preparation: Dissolve a known amount of the 15(S)-Latanoprost sample in the mobile phase to a suitable concentration (e.g., 10 μg/mL).
- Analysis: Inject the sample onto the column and record the chromatogram. The purity is
  determined by calculating the area percentage of the 15(S)-Latanoprost peak relative to the
  total peak area.

Objective: To determine the solubility of **15(S)-Latanoprost** in various solvents.

Methodology (Shake-Flask Method):

- Preparation: Add an excess amount of **15(S)-Latanoprost** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Quantification: Analyze the concentration of 15(S)-Latanoprost in the clear supernatant using a validated analytical method, such as HPLC-UV.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or μg/mL).

#### In Vitro Pharmacological Characterization

Objective: To determine the binding affinity of **15(S)-Latanoprost** for the prostaglandin F2α (FP) receptor.



Methodology (Radioligand Binding Assay):

- Materials: Cell membranes expressing the FP receptor, a radiolabeled ligand (e.g., [³H]-PGF<sub>2</sub>α), 15(S)-Latanoprost, and a suitable buffer.
- Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of 15(S)-Latanoprost.
- Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
- Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the 15(S) Latanoprost concentration. The IC<sub>50</sub> value (the concentration of 15(S)-Latanoprost that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

#### In Vivo Pharmacological Evaluation

Objective: To evaluate the effect of **15(S)-Latanoprost** on intraocular pressure in a relevant animal model (e.g., normotensive or glaucomatous rabbits or monkeys).

#### Methodology:

- Animal Model: Use a suitable animal model, such as New Zealand White rabbits or Cynomolgus monkeys.
- Acclimatization: Acclimatize the animals to the laboratory conditions and handling procedures.
- Baseline IOP Measurement: Measure the baseline IOP in both eyes of each animal using a tonometer at various time points to establish a diurnal curve.



- Drug Administration: Topically administer a known concentration of 15(S)-Latanoprost solution to one eye (the contralateral eye receives the vehicle as a control).
- Post-Treatment IOP Measurement: Measure the IOP in both eyes at regular intervals after drug administration.
- Data Analysis: Compare the IOP in the treated eye to the baseline and to the control eye.
   The percentage reduction in IOP is calculated to determine the efficacy of 15(S)-Latanoprost.

## **Stability Profile**

**15(S)-Latanoprost**, like other prostaglandin analogues, is susceptible to degradation. Understanding its stability is crucial for its proper handling, storage, and use in research.

## **Forced Degradation Studies**

Objective: To identify the potential degradation products and pathways of **15(S)-Latanoprost** under various stress conditions.

#### Methodology:

- Stress Conditions: Subject solutions of **15(S)-Latanoprost** to the following conditions:
  - Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).
  - Basic: 0.1 M NaOH at room temperature.
  - Oxidative: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal: Heat at a high temperature (e.g., 80°C).
  - Photolytic: Exposure to UV light.
- Sample Analysis: Analyze the stressed samples at different time points using a stabilityindicating HPLC method to separate the parent drug from its degradation products.



Peak Identification: Use techniques such as mass spectrometry (MS) to identify the structure
of the degradation products.

This comprehensive technical guide provides a foundation for researchers and scientists working with **15(S)-Latanoprost**. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this important prostaglandin analogue.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bocsci.com [bocsci.com]
- 2. scbt.com [scbt.com]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. G protein-coupled receptor Wikipedia [en.wikipedia.org]
- 6. Prostaglandin F receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 15(S)-Latanoprost for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569261#chemical-and-physical-properties-of-15-s-latanoprost-for-research-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com